Home > Products > Screening Compounds P123499 > Daclatasvir Impurity 4
Daclatasvir Impurity 4 -

Daclatasvir Impurity 4

Catalog Number: EVT-12231234
CAS Number:
Molecular Formula: C40H50N8O6
Molecular Weight: 738.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Daclatasvir Impurity 4 is a significant impurity associated with the pharmaceutical compound daclatasvir, which is primarily used in the treatment of hepatitis C. Daclatasvir is a direct-acting antiviral agent that inhibits the NS5A protein of the hepatitis C virus, thereby disrupting viral replication and assembly. The presence of impurities like Daclatasvir Impurity 4 can affect the efficacy and safety of the drug, making its characterization and control crucial in pharmaceutical formulations.

Source

Daclatasvir was developed by Bristol-Myers Squibb and is marketed under the trade name Daklinza. It received approval from regulatory bodies such as the U.S. Food and Drug Administration and the European Medicines Agency for use in combination therapies for chronic hepatitis C infections across various genotypes . The identification of impurities like Daclatasvir Impurity 4 typically arises from synthetic processes or degradation during storage.

Classification

Daclatasvir Impurity 4 can be classified as a chemical impurity resulting from the synthesis or degradation of daclatasvir. Impurities are commonly categorized based on their chemical structure, origin, and potential impact on drug performance. In this case, it is a byproduct that may arise during the synthesis of daclatasvir or as a result of its stability under certain conditions.

Synthesis Analysis

Methods

The synthesis of daclatasvir involves several steps, including bromination, substitution, and cyclization reactions. The synthesis route for Daclatasvir Impurity 4 can be derived from these processes, where intermediates formed during synthesis may lead to various impurities.

  1. Bromination: The initial step typically involves bromination of a biphenyl compound.
  2. Substitution: Subsequent reactions replace certain functional groups to form intermediates.
  3. Cyclization: Finally, cyclization reactions yield daclatasvir, with potential side reactions leading to impurities like Daclatasvir Impurity 4 .

Technical Details

The synthetic methods employed are designed to minimize environmental impact and improve yield. For instance, newer methods avoid toxic reagents and utilize simpler purification techniques . This approach not only enhances yield but also reduces the formation of unwanted byproducts.

Molecular Structure Analysis

Structure

Daclatasvir Impurity 4's molecular structure has not been explicitly detailed in available literature but can be inferred based on its classification as an impurity derived from daclatasvir synthesis. The primary compound daclatasvir has a complex structure characterized by multiple chiral centers and functional groups that contribute to its activity against hepatitis C.

Data

The molecular formula for daclatasvir is C40H50N8O6C_{40}H_{50}N_{8}O_{6} with a molecular weight of approximately 738.88 g/mol . The specific structural details for Daclatasvir Impurity 4 would require analytical techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry for precise elucidation.

Chemical Reactions Analysis

Reactions

Daclatasvir Impurity 4 can arise from various chemical reactions during the synthesis of daclatasvir:

  • Bromination Reactions: These may lead to unwanted brominated byproducts.
  • Hydrolysis: Under certain conditions, hydrolysis of intermediates could yield impurities.
  • Decomposition: Stability studies indicate that daclatasvir can degrade under specific conditions, potentially forming impurities like Daclatasvir Impurity 4 .

Technical Details

Understanding these reactions requires careful monitoring of reaction conditions such as temperature, pH, and solvent choice to minimize impurity formation during synthesis.

Mechanism of Action

Process

Data

Clinical studies have shown that daclatasvir is effective when used in combination with other antiviral agents like sofosbuvir, enhancing its therapeutic potential against hepatitis C .

Physical and Chemical Properties Analysis

Physical Properties

Daclatasvir dihydrochloride appears as a white to yellow powder that is highly soluble in water at low pH levels but exhibits low solubility at physiological pH ranges . The physical properties of Daclatasvir Impurity 4 would likely be similar but require specific characterization.

Chemical Properties

The chemical stability and reactivity of Daclatasvir Impurity 4 need thorough investigation through stability testing under various conditions (temperature, light exposure) to understand its behavior during storage and formulation .

Applications

Scientific Uses

Daclatasvir is primarily used in clinical settings for treating chronic hepatitis C infections. Its effectiveness has been established through various clinical trials that demonstrate high rates of viral suppression when used in combination with other direct-acting antiviral agents . Monitoring impurities like Daclatasvir Impurity 4 is crucial for ensuring drug quality and patient safety, influencing formulation strategies in pharmaceutical development.

Properties

Product Name

Daclatasvir Impurity 4

IUPAC Name

methyl N-[1-[2-[5-[4-[4-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C40H50N8O6

Molecular Weight

738.9 g/mol

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)

InChI Key

FKRSSPOQAMALKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.